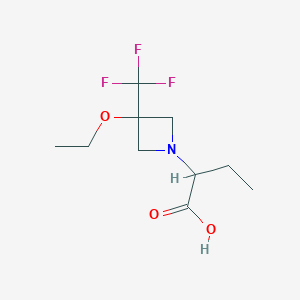

2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)butanoic acid

Übersicht

Beschreibung

2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)butanoic acid is an organic compound with the molecular formula C10H16F3NO3 . It has a molecular weight of 255.23 g/mol.

Synthesis Analysis

The synthesis of azetidine derivatives, such as this compound, can be achieved through a series of reactions. The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C10H16F3NO3 . The exact mass of the molecule is 255.108231 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the DBU-catalysed Horner–Wadsworth–Emmons reaction and aza-Michael addition . The Suzuki–Miyaura cross-coupling reaction is also used for the diversification of novel heterocyclic amino acid derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are defined by its molecular structure. It has a molecular weight of 255.23 g/mol and a molecular formula of C10H16F3NO3 .Wissenschaftliche Forschungsanwendungen

Drug Synthesis and Pharmaceutical Applications

Biodegradation and Fate in the Environment : Research on related compounds like ethyl tert-butyl ether (ETBE) has shown microbial ability to degrade such compounds in soil and groundwater, which could provide insights into the environmental processing or degradation pathways of similar structures, including 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)butanoic acid. The aerobic biodegradation pathways of ETBE, for instance, involve initial hydroxylation followed by the formation of intermediates such as tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA), highlighting the potential microbial degradation routes for structurally related compounds (Thornton et al., 2020).

Synthesis of Value-Added Chemicals : Levulinic acid (LEV), derived from biomass, illustrates the potential of bio-based building blocks for synthesizing a wide range of chemicals, including 2-butanone and 2-methyltetrahydrofuran. The carbonyl and carboxyl functional groups of LEV make it versatile for drug synthesis, implying that similar functional groups in this compound could be exploited for similar applications (Zhang et al., 2021).

Environmental and Analytical Applications

Microbial Degradation of Polyfluoroalkyl Chemicals : The study of the environmental biodegradability of polyfluoroalkyl chemicals has implications for understanding the degradation pathways of complex structures like this compound. Research indicates that microbial processes can break down non-fluorinated functionalities, leading to the formation of perfluoroalkyl acids, which are persistent environmental contaminants (Liu & Avendaño, 2013).

Chemical Synthesis and Material Science

Synthesis and Transformations of Functionalized β-Amino Acid Derivatives : The application of metathesis reactions in synthesizing cyclic β-amino acids highlights the synthetic versatility of amino acid derivatives. This research area, focusing on selective and stereocontrolled methodologies, offers insights into the synthesis of densely functionalized derivatives, possibly including structures similar to this compound (Kiss et al., 2018).

Eigenschaften

IUPAC Name |

2-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F3NO3/c1-3-7(8(15)16)14-5-9(6-14,17-4-2)10(11,12)13/h7H,3-6H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUSWXKGZXAYDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1CC(C1)(C(F)(F)F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

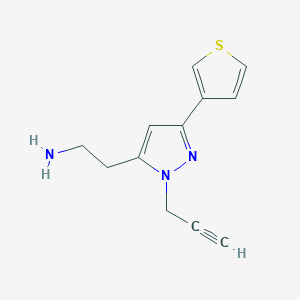

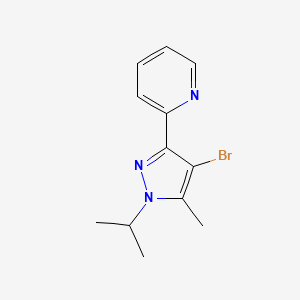

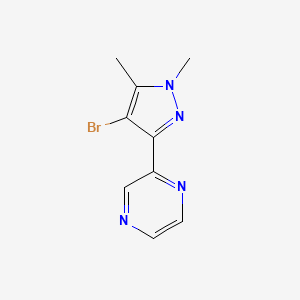

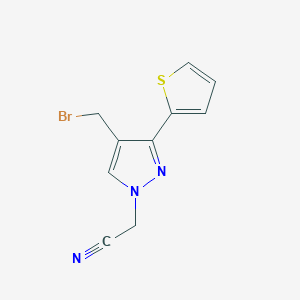

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.